molecular formula C11H15ClN2O B2886686 1-Phenylcyclobutane-1-carbohydrazide hydrochloride CAS No. 2172162-90-0

1-Phenylcyclobutane-1-carbohydrazide hydrochloride

Cat. No.: B2886686
CAS No.: 2172162-90-0
M. Wt: 226.7
InChI Key: WKIFDEBLNXKPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylcyclobutane-1-carbohydrazide hydrochloride is a synthetic organic compound featuring a strained cyclobutane ring substituted with a phenyl group and a carbohydrazide moiety (CONHNH₂), which is protonated as a hydrochloride salt.

Properties

IUPAC Name

1-phenylcyclobutane-1-carbohydrazide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-13-10(14)11(7-4-8-11)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIFDEBLNXKPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)C(=O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenylcyclobutane-1-carbohydrazide hydrochloride typically involves the reaction of 1-phenylcyclobutanecarboxylic acid with hydrazine hydrate under acidic conditions to form the carbohydrazide. The hydrochloride salt is then obtained by treating the carbohydrazide with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Phenylcyclobutane-1-carbohydrazide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcyclobutanone derivatives, while reduction could produce hydrazine derivatives .

Scientific Research Applications

1-Phenylcyclobutane-1-carbohydrazide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenylcyclobutane-1-carbohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The carbohydrazide moiety can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The phenyl group may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-phenylcyclobutane-1-carbohydrazide hydrochloride with structurally related compounds, highlighting key differences in functional groups and molecular properties:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features References
This compound* C₁₁H₁₃N₃O₂·HCl ~275.7 (calc.) Cyclobutane, phenyl, carbohydrazide, HCl High reactivity due to strained cyclobutane and hydrazide; potential synthetic intermediate
1-Phenyl-3-pyrrolidinopropan-1-one hydrochloride C₁₃H₁₇NO·HCl 239.8 Phenyl, pyrrolidinopropanone, HCl Ketone group; used in laboratory settings
Phenylhydrazinium Hydrochloride C₆H₅NHNH₂·HCl 144.61 Phenylhydrazine, HCl Simple hydrazine derivative; toxic reagent for analytical chemistry
1-Benzyl-1-phenylhydrazine Hydrochloride C₁₃H₁₅ClN₂ 238.73 Benzyl, phenylhydrazine, HCl Dual phenyl groups; research chemical
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 190.24 Cyclobutane, benzyl, carboxylic acid Carboxylic acid derivative; intermediate in organic synthesis
1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride C₁₂H₁₄ClN₃ 235.71 Cyclobutane, benzylamino, nitrile, HCl Nitrile group; pharmaceutical R&D applications
1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride C₁₂H₁₆ClNO₃ 257.71 Cyclobutane, amino, benzyloxy, carboxylic acid, HCl Multifunctional substituents; biomedical research

* Hypothetical data inferred from structural analogs.

Physicochemical Properties

  • Cyclobutane Strain: Compounds with cyclobutane rings (e.g., 1-benzylcyclobutane-1-carboxylic acid , 1-(benzylamino)cyclobutane-1-carbonitrile hydrochloride ) exhibit increased reactivity due to ring strain, which may enhance their utility in ring-opening reactions or photochemical applications.
  • Solubility : Hydrochloride salts (e.g., phenylhydrazinium hydrochloride , 1-benzyl-1-phenylhydrazine hydrochloride ) generally exhibit higher water solubility compared to their free bases, facilitating use in aqueous reactions.
  • Stability : Hydrazide derivatives (e.g., the target compound) are prone to hydrolysis under acidic or basic conditions, whereas nitrile () or carboxylic acid () analogs show greater stability.

Biological Activity

Overview

1-Phenylcyclobutane-1-carbohydrazide hydrochloride is a synthetic compound with a molecular formula of C11H15ClN2OC_{11}H_{15}ClN_2O and a molecular weight of 226.7 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Synthesis

The synthesis involves the reaction of 1-phenylcyclobutanecarboxylic acid with hydrazine hydrate under acidic conditions, followed by treatment with hydrochloric acid to yield the hydrochloride salt. This synthetic route allows for the production of the compound in a laboratory setting, although industrial production methods remain less documented.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The carbohydrazide moiety can form hydrogen bonds and other interactions with biological molecules, potentially leading to inhibition or modulation of their activity. The phenyl group enhances the binding affinity to target molecules, which is crucial for its therapeutic effects.

Biological Activity

Recent studies have highlighted the compound's potential against various pathogens, including Mycobacterium tuberculosis. In a high-throughput screening of approximately 100,000 compounds, a phenylcyclobutane carboxamide derivative exhibited a minimum inhibitory concentration (MIC) of 6.9 µM against M. tuberculosis, indicating significant antimicrobial activity .

Anticancer Activity

Research has also explored the compound's anticancer properties. The mechanism by which it may exert these effects includes interference with cellular pathways involved in proliferation and apoptosis. However, specific studies detailing its efficacy against various cancer cell lines are still limited.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure CharacteristicsNotable Activities
1-Phenylcyclobutane-1-carbohydrazide Non-hydrochloride formLimited data on biological activity
Cyclobutanecarbohydrazide Lacks phenyl groupDifferent chemical properties
Phenylhydrazine derivatives Similar hydrazine moietiesVarying biological activities

This table illustrates the distinctiveness of this compound due to its structural components and potential activities.

Case Studies and Research Findings

While extensive clinical data on this compound is currently sparse, initial findings suggest promising avenues for further research:

  • Study on Antimicrobial Properties : A recent study indicated that derivatives of this compound showed significant activity against M. tuberculosis, suggesting potential for development as an anti-tuberculosis agent .
  • Exploration of Anticancer Mechanisms : Preliminary investigations into its anticancer properties have shown that the compound may affect cell signaling pathways related to cancer progression, warranting further exploration in vitro and in vivo.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.